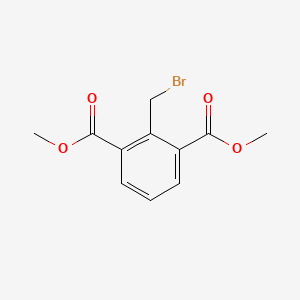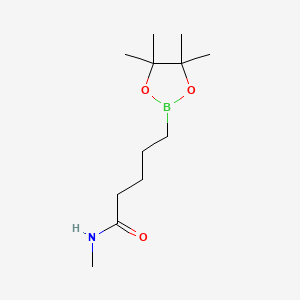
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is a useful research compound. Its molecular formula is C11H22BNO3 and its molecular weight is 227.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Derivatives : It serves as a new building block for the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, potentially useful in drug development (Büttner et al., 2007).
Sensor Technology : It has been used in the development of efficient electrochemical microsensors for in vivo monitoring of hydrogen peroxide in the brain, which has implications in studying neurological disorders (Luo et al., 2022).
Detection of Hydrogen Peroxide Vapor : Derivatives like OTB (4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)phenyl)amino)benzaldehyde) have been utilized for highly sensitive detection of hydrogen peroxide vapor, indicating potential applications in environmental monitoring and safety (Fu et al., 2016).
High-Performance Semiconducting Polymers : It is used in synthesizing high-performance semiconducting polymers, which have applications in electronic devices and LCD technology (Kawashima et al., 2013).
Therapeutic Applications : Certain synthesized compounds containing this molecule show promising therapeutic effects for treating fibrosis, indicating potential in pharmaceutical development (Abd El Kader et al., 2012).
Neurodegenerative Disease Research : Boron-containing polyene systems with this compound are being tested for potential therapeutic applications in neurodegenerative diseases, highlighting its significance in medical research (Das et al., 2015).
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRAILSSKXYGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




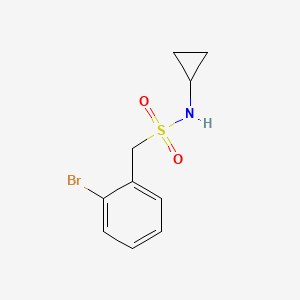
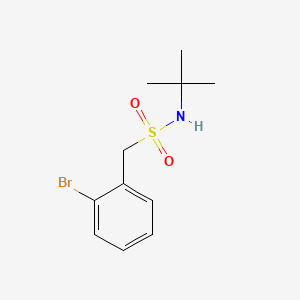

![1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B8203063.png)
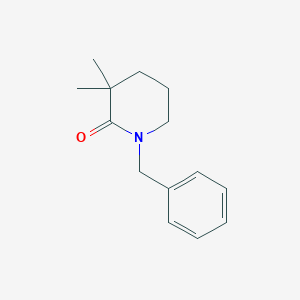
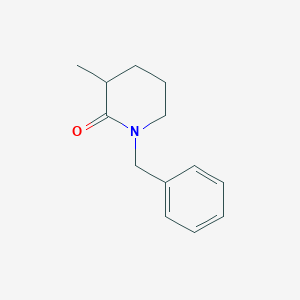
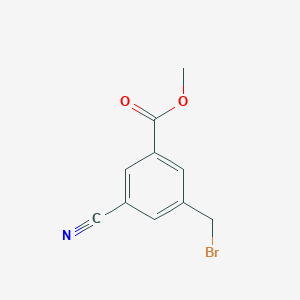
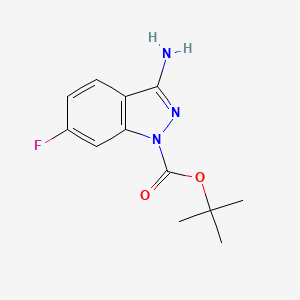
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B8203096.png)

![tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8203104.png)
